molecular formula C14H17BrO3 B025690 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one CAS No. 103411-23-0

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one

Cat. No.: B025690
CAS No.: 103411-23-0
M. Wt: 313.19 g/mol
InChI Key: HRMJBRPAXCNHNS-UHFFFAOYSA-N
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Description

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one is a chemical compound with a complex structure that includes a bromine atom, a hydroxyl group, and a phenoxy group attached to a pentanone backbone

Preparation Methods

The synthesis of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-prop-2-enylphenol with an appropriate halogenating agent to form the phenoxy intermediate.

    Bromination: The phenoxy intermediate is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Hydroxylation: The brominated intermediate undergoes hydroxylation to introduce the hydroxyl group at the appropriate position.

    Formation of the Pentanone Backbone: The final step involves the formation of the pentanone backbone through a series of reactions, including aldol condensation and subsequent reduction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition: The double bond in the prop-2-enyl group can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the bromine atom and hydroxyl group allows it to form specific interactions with target molecules, influencing its activity and effects.

Comparison with Similar Compounds

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one can be compared with other similar compounds, such as:

    1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)butan-2-one: Similar structure but with a shorter carbon chain in the backbone.

    1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)hexan-2-one: Similar structure but with a longer carbon chain in the backbone.

    1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-3-one: Similar structure but with the hydroxyl group at a different position.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-5-11-6-3-4-7-14(11)18-10-13(17)8-12(16)9-15/h2-4,6-7,13,17H,1,5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMJBRPAXCNHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CC(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908365
Record name 1-Bromo-4-hydroxy-5-[2-(prop-2-en-1-yl)phenoxy]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103411-23-0
Record name Bromacetylalprenololmenthane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103411230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-hydroxy-5-[2-(prop-2-en-1-yl)phenoxy]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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